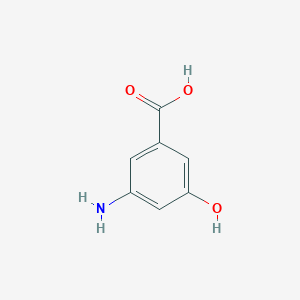

3-Amino-5-hydroxybenzoic acid

Vue d'ensemble

Description

L'acide 3-amino-5-hydroxybenzoïque est un composé organique de formule moléculaire C7H7NO3. Il s'agit d'un dérivé de l'acide benzoïque, caractérisé par la présence d'un groupe amino en position 3 et d'un groupe hydroxyle en position 5 sur le cycle benzénique. Ce composé joue un rôle important dans diverses voies biochimiques et trouve des applications dans la synthèse d'antibiotiques et d'autres molécules bioactives .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse de l'acide 3-amino-5-hydroxybenzoïque peut être réalisée par plusieurs méthodes. Une approche courante consiste à effectuer la nitration de l'acide 3-nitro-4-chlorobenzoïque, suivie d'une réduction et d'une hydrolyse. Le processus implique généralement les étapes suivantes :

Nitration : L'acide 3-nitro-4-chlorobenzoïque est mis à réagir avec une solution d'hydroxyde de sodium à 100-105°C pour obtenir l'acide 3-nitro-4-hydroxybenzoïque.

Réduction : Le composé nitro est ensuite réduit à l'aide d'un catalyseur sous pression à 95-100°C pour obtenir le chlorhydrate d'acide 3-amino-4-hydroxybenzoïque.

Hydrolyse : Le chlorhydrate est dissous dans l'eau, ajusté avec une solution de base inorganique et précipité pour obtenir le produit final.

Méthodes de Production Industrielle : La production industrielle de l'acide 3-amino-5-hydroxybenzoïque implique souvent l'utilisation de la voie de l'acide aminoshikimique dans des bactéries telles qu'Amycolatopsis mediterranei et Streptomyces. Cette voie offre une méthode durable et efficace pour produire le composé à grande échelle .

Analyse Des Réactions Chimiques

Types de Réactions : L'acide 3-amino-5-hydroxybenzoïque subit diverses réactions chimiques, notamment :

Oxydation : Le groupe hydroxyle peut être oxydé pour former des quinones.

Réduction : Le groupe amino peut être réduit pour former les amines correspondantes.

Substitution : Le composé peut subir des réactions de substitution aromatique électrophile en raison de la présence de groupes activateurs.

Réactifs et Conditions Courants :

Oxydation : Des réactifs tels que le permanganate de potassium ou le trioxyde de chrome sont couramment utilisés.

Réduction : Des catalyseurs comme le palladium sur carbone (Pd/C) sont employés dans des conditions d'hydrogénation.

Substitution : Des agents halogénants comme le brome ou le chlore peuvent être utilisés dans des conditions douces.

Principaux Produits Formés :

Oxydation : Quinones et autres dérivés oxydés.

Réduction : Amines et autres dérivés réduits.

Substitution : Acides benzoïques halogénés et autres dérivés substitués

Applications De Recherche Scientifique

Biosynthesis of Antibiotics

AHBA is primarily known for its role in the aminoshikimate pathway , which is crucial for the biosynthesis of ansamycin antibiotics such as rifamycin and actinomycin. The pathway involves several enzymatic steps where AHBA serves as a key intermediate:

- Formation of Kanosamine : The nitrogenous precursor kanosamine is synthesized from other genomic sources.

- Conversion to AHBA : Kanosamine undergoes phosphorylation and transformation through cellular enzymes, ultimately yielding AHBA.

Key enzymes involved include:

- AHBA Synthase : Catalyzes the final steps in AHBA formation.

- Transaminases : Facilitate the transfer of amino groups during biosynthesis .

Enhancing Antibiotic Production

Research has demonstrated that supplementing fermentation media with AHBA significantly increases the yield of various antibiotics. For instance:

- In laboratory settings, the addition of AHBA led to a 2-4 fold increase in the production of mitomycin and other ansamycins compared to control groups without AHBA supplementation .

This enhancement underscores AHBA's dual role as both a biosynthetic precursor and an optimizing agent for antibiotic production processes.

Applications in Genetic Engineering

The gene encoding AHBA synthase has been utilized as a tool in genetic screening for new ansamycins and other AHBA-derived natural products. This application highlights its potential in developing novel antibiotics through genetic manipulation and biotechnological approaches .

Industrial Production Methods

The industrial production of AHBA often involves microbial fermentation processes. Engineered strains of bacteria such as Amycolatopsis mediterranei and Streptomyces are optimized to overproduce AHBA by enhancing the expression of genes involved in the aminoshikimate pathway. This approach allows for large-scale production necessary for commercial antibiotic synthesis .

Case Study 1: Enhanced Yield in Antibiotic Production

In a notable study, researchers observed that adding AHBA to fermentation media during the production of mitomycin resulted in a marked increase in antibiotic yields. The findings indicated that AHBA not only serves as a precursor but also enhances overall productivity, making it a valuable component in antibiotic manufacturing processes .

Case Study 2: Genetic Screening Applications

The use of the AHBA synthase gene in genetic screening has facilitated the discovery of new antibiotic compounds derived from natural products. This application demonstrates how understanding the biosynthetic pathways involving AHBA can lead to innovative approaches in drug development .

Summary Table

| Application Area | Description | Impact |

|---|---|---|

| Biosynthesis of Antibiotics | Key intermediate in the aminoshikimate pathway for ansamycin antibiotics | Essential for antibiotic formation |

| Enhancing Antibiotic Production | Increases yields when supplemented in fermentation media | 2-4 fold increase in yields |

| Genetic Engineering | Used as a tool for genetic screening to discover new antibiotics | Facilitates novel drug development |

| Industrial Production | Microbial fermentation processes optimized for large-scale production | Commercial viability |

Mécanisme D'action

The mechanism of action of 3-amino-5-hydroxybenzoic acid involves its role as a precursor in the biosynthesis of antibiotics. The compound is converted into various bioactive molecules through enzymatic reactions. For example, in the biosynthesis of ansamycins, the compound undergoes a series of transformations catalyzed by enzymes such as AHBA synthase. These enzymes facilitate the formation of the mC7N unit, a key structural component of ansamycins .

Comparaison Avec Des Composés Similaires

3-Amino-4-hydroxybenzoic acid: Similar in structure but with the hydroxyl group at the fourth position.

4-Amino-3-hydroxybenzoic acid: Similar in structure but with the amino group at the fourth position.

5-Amino-2-hydroxybenzoic acid: Similar in structure but with the amino group at the fifth position.

Uniqueness: 3-Amino-5-hydroxybenzoic acid is unique due to its specific positioning of functional groups, which makes it a crucial intermediate in the biosynthesis of certain antibiotics. Its role in the formation of the mC7N unit distinguishes it from other similar compounds .

Propriétés

IUPAC Name |

3-amino-5-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,9H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPEJHSFTZVMSJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1N)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20226947 | |

| Record name | 3-Amino-5-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20226947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76045-71-1 | |

| Record name | 3-Amino-5-hydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76045-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-5-hydroxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076045711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-5-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20226947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-5-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Amino-5-hydroxybenzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJU6MLE7KP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.